molecular formula C10H11NOS B033671 6-(Methoxymethyl)-2-methyl-1,3-benzothiazole CAS No. 103204-21-3

6-(Methoxymethyl)-2-methyl-1,3-benzothiazole

Katalognummer: B033671
CAS-Nummer: 103204-21-3
Molekulargewicht: 193.27 g/mol
InChI-Schlüssel: XFMPMFMQLKDEHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Methoxymethyl)-2-methyl-1,3-benzothiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is often referred to as MMBZ, and it belongs to the family of benzothiazole derivatives. MMBZ has been found to exhibit a range of biological and chemical properties, making it a promising candidate for use in various research applications.

Wirkmechanismus

The mechanism of action of MMBZ is not fully understood, but it is believed to involve the formation of a complex between the compound and the metal ion. This complex formation results in a change in the fluorescence properties of MMBZ, which can be detected and quantified using spectroscopic techniques.
Biochemical and Physiological Effects:
MMBZ has also been studied for its potential biochemical and physiological effects. It has been found to exhibit antioxidant and antimicrobial properties, making it a promising candidate for use in the development of new drugs and therapies.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of MMBZ is its high sensitivity and selectivity towards certain metal ions, making it a valuable tool for analytical chemistry. However, one of the limitations of MMBZ is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Zukünftige Richtungen

There are several areas of future research that could be explored with MMBZ. One potential direction is the development of new fluorescent probes based on MMBZ for the detection of other metal ions. Additionally, further studies could be conducted to explore the potential biochemical and physiological effects of MMBZ, and its potential use in the development of new drugs and therapies.
In conclusion, MMBZ is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its high sensitivity and selectivity towards certain metal ions make it a valuable tool for analytical chemistry, and its potential biochemical and physiological effects make it a promising candidate for use in drug development and therapy. Further research in this area could lead to new discoveries and advancements in the field of chemistry and medicine.

Synthesemethoden

MMBZ can be synthesized through a multi-step process that involves the condensation of o-aminothiophenol with formaldehyde, followed by cyclization and methylation. The resulting product is a white crystalline powder that is soluble in organic solvents.

Wissenschaftliche Forschungsanwendungen

MMBZ has been studied extensively for its potential applications in various fields of scientific research. One of the major areas of research has been its use as a fluorescent probe for the detection of metal ions. MMBZ has been found to exhibit high sensitivity and selectivity towards certain metal ions, making it a valuable tool for analytical chemistry.

Eigenschaften

103204-21-3

Molekularformel

C10H11NOS

Molekulargewicht

193.27 g/mol

IUPAC-Name

6-(methoxymethyl)-2-methyl-1,3-benzothiazole

InChI

InChI=1S/C10H11NOS/c1-7-11-9-4-3-8(6-12-2)5-10(9)13-7/h3-5H,6H2,1-2H3

InChI-Schlüssel

XFMPMFMQLKDEHJ-UHFFFAOYSA-N

SMILES

CC1=NC2=C(S1)C=C(C=C2)COC

Kanonische SMILES

CC1=NC2=C(S1)C=C(C=C2)COC

Synonyme

Benzothiazole, 6-(methoxymethyl)-2-methyl- (6CI,9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.